molecular formula C34H54N4O6 B1140415 N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt CAS No. 108321-20-6

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

Cat. No. B1140415
M. Wt: 614.82
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds like N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt involves multi-step chemical processes, including protection of amino groups and the formation of peptide bonds. A practical one-pot method for double functionalizations of proline, including N-protection and subsequent esterification or amidation, showcases the efficiency of synthesizing proline derivatives, which are crucial for creating peptide-based structures (Huy & Schmalz, 2011).

Molecular Structure Analysis

Understanding the molecular structure of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt requires examining the arrangement and connectivity of atoms within the compound. The crystal structure analysis of related compounds can provide insights into the geometric configuration, which is fundamental in determining the compound's reactivity and interaction with biological molecules. For instance, the study of dicyclohexylammonium bromoacetate revealed a one-dimensional secondary ammonium monocarboxylate (SAM) synthon, highlighting the importance of N-H...O hydrogen bonding in molecular gels (Rojek, Lis, & Matczak-Jon, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt are influenced by its functional groups and the inherent stability of the dicyclohexylammonium ion. For example, the synthesis and recognition properties of acyclic congener of cucurbituril demonstrate the compound's ability to bind tightly to alkaneammonium species in water, showcasing its potential in molecular recognition studies (Burnett et al., 2003).

Physical Properties Analysis

The physical properties of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt, including solubility, melting point, and gelation behavior, are critical for its application in chemical synthesis and material science. The study on dicyclohexylammonium bromoacetate as a low molecular mass organogelator provides valuable information on the compound's ability to form molecular gels with specific solvents, highlighting its utility in various applications (Rojek, Lis, & Matczak-Jon, 2015).

Chemical Properties Analysis

The chemical properties of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt, such as reactivity towards nucleophiles, electrophiles, and its stability under various conditions, are essential for its practical use. The non-enzymatic synthesis of dipeptide Cbz-Phe-Leu with AOT reversed micelles illustrates the compound's synthetic utility and provides insights into optimizing conditions for peptide bond formation (Matsumoto & Hano, 2021).

Scientific Research Applications

Enzymatic Inhibition and Substrate Recognition

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt and its derivatives have been explored in the context of enzymatic inhibition, specifically targeting protease activities. For instance, in the study by Scott et al. (2002), novel substrate-derived inhibitors based on the Cbz (benzyloxycarbonyl) moiety were synthesized for the inhibition of the Staphylococcus aureus cysteine protease-transpeptidase, sortase (SrtA). These inhibitors, including peptidyl-diazomethane and peptidyl-chloromethane analogs, demonstrated time-dependent irreversible inhibition of SrtA, highlighting their potential application in combating bacterial infections by targeting virulence factors (Scott et al., 2002).

Peptide Synthesis and Modification

The compound has also been implicated in the synthesis and modification of peptides. Huy and Schmalz (2011) described a practical one-pot double functionalization of proline, which includes N-protection as the Cbz derivative followed by esterification or amidation. This method facilitates the efficient preparation of proline derivatives, which are crucial intermediates in the synthesis of peptides and chiral catalysts for asymmetric synthesis (Huy & Schmalz, 2011).

Environmental Monitoring and Remediation

Beyond enzymatic inhibition and peptide synthesis, the chemical characteristics of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt derivatives have been utilized in environmental monitoring and remediation strategies. For example, Martínez Bueno et al. (2016) explored the use of polar organic chemical integrative sampling (POCIS) passive samplers for the detection of pharmaceutical residues, including carbamazepine and its transformation products in marine environments. The study highlights the potential application of N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt derivatives in environmental sciences for monitoring pharmaceutical pollutants (Martínez Bueno et al., 2016).

Electrochemical Sensing

In the domain of analytical chemistry, the compound has found application in the development of novel electrochemical sensors. Kokab et al. (2020) reported on a tripeptide-coated glassy carbon electrode-based sensor for the selective recognition of cadmium ions in environmental water, demonstrating the compound's utility in the sensitive detection of metal ions through electrochemical methods (Kokab et al., 2020).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately3. In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor3. In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor3. In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately3.


Future Directions

The future directions for the use of “N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt” are not provided in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6.C12H23N/c1-14(2)12-17(21(28)29)24-19(26)18-10-7-11-25(18)20(27)15(3)23-22(30)31-13-16-8-5-4-6-9-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14-15,17-18H,7,10-13H2,1-3H3,(H,23,30)(H,24,26)(H,28,29);11-13H,1-10H2/t15-,17-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZRECFZFZDXFS-OOAIBONUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718699
Record name N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-Ala-Pro-Leu dicyclohexylammonium salt

CAS RN

108321-20-6
Record name L-Leucine, N-[(phenylmethoxy)carbonyl]-L-alanyl-L-prolyl-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108321-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Benzyloxy)carbonyl]-L-alanyl-L-prolyl-L-leucine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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